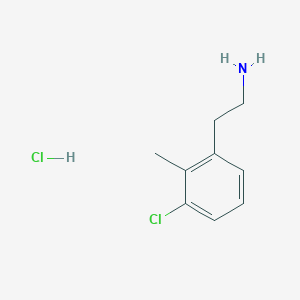
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is a hydrochloride salt of an amine, characterized by the presence of a chloro and methyl group on a phenyl ring, attached to an ethanamine chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-chloro-2-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the context of its use.
類似化合物との比較
Similar Compounds
2-(3-Methylphenyl)ethan-1-amine hydrochloride: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(4-Chloro-2-methylphenyl)ethan-1-amine hydrochloride: The position of the chloro group is different, which can influence its chemical properties and interactions.
2-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methyl group, altering its electronic and steric properties.
Uniqueness
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H13Cl2N |
|---|---|
分子量 |
206.11 g/mol |
IUPAC名 |
2-(3-chloro-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H |
InChIキー |
DJZAVZLQUTVRIP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
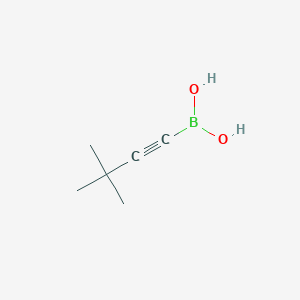
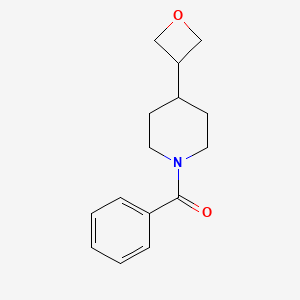
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
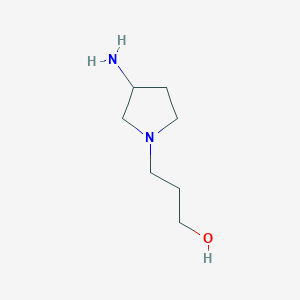
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)

![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
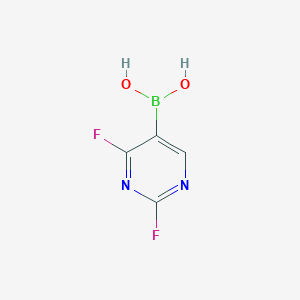


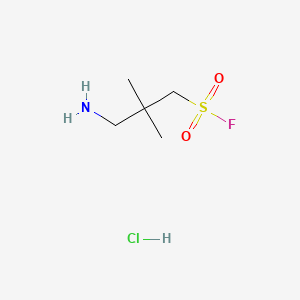
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
